An In-depth Technical Guide to 6-Bromo-1-nitronaphthalene: Chemical Properties and Structure
An In-depth Technical Guide to 6-Bromo-1-nitronaphthalene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of 6-Bromo-1-nitronaphthalene. The information is intended to support research and development activities in medicinal chemistry, toxicology, and materials science.
Chemical Properties and Structure
6-Bromo-1-nitronaphthalene is a substituted naphthalene derivative. Its chemical structure and key properties are summarized below.
Structure and Identification
| Identifier | Value |
| IUPAC Name | 6-bromo-1-nitronaphthalene[1] |
| CAS Number | 102153-48-0[1][2] |
| Molecular Formula | C₁₀H₆BrNO₂[1][2] |
| SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C10H6BrNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 252.06 g/mol | [1][2] |
| Appearance | White to yellow powder or crystals | [3] |
| Melting Point | 98-99 °C | [2] |
| Boiling Point | 363.8 ± 17.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[4][5] | - |
| Purity | Commercially available with ≥96% purity. | [3] |
| Storage | Store in a dry, sealed container at room temperature.[3] | - |
Experimental Protocols
Synthesis of 6-Bromo-1-nitronaphthalene
A plausible method for the synthesis of 6-Bromo-1-nitronaphthalene is the nitration of 2-bromonaphthalene. The bromo group is ortho-, para-directing; however, the steric hindrance at the 1-position and the electronic effects can lead to the formation of multiple isomers. The following is an adapted protocol based on the nitration of naphthalene.[6][7][8]
Materials:
-
2-Bromonaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ethanol
-
Ice
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-bromonaphthalene in glacial acetic acid with stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid. Cool the mixture in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the dissolved 2-bromonaphthalene solution while maintaining the temperature below 20°C using an ice bath.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain purified 6-Bromo-1-nitronaphthalene. Dry the crystals under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromo and nitro substituents.
-
¹³C NMR: The spectrum will display 10 distinct signals for the ten carbon atoms of the naphthalene ring. The carbons attached to the bromine and nitro groups will show characteristic shifts.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively) and the C-Br bond (in the fingerprint region). Aromatic C-H stretching will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for 6-Bromo-1-nitronaphthalene are not extensively documented, the bioactivity of related nitroaromatic compounds has been studied. Nitro-containing molecules are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities.[9][10]
The mechanism of action for many nitroaromatic compounds involves their metabolic reduction to form reactive intermediates, such as nitroso and superoxide species. These reactive species can covalently bind to cellular macromolecules like DNA, leading to cellular damage and apoptosis. This process can also induce oxidative stress.
A study on the bacterium Sphingobium sp. strain JS3065 revealed a catabolic pathway for 1-nitronaphthalene.[11][12] The initial step involves a dioxygenase that converts 1-nitronaphthalene to 1,2-dihydroxynaphthalene, which then enters the naphthalene degradation pathway.[11][12]
Applications in Research and Drug Development
Substituted naphthalenes are important scaffolds in medicinal chemistry and materials science.[10] The bromo and nitro functionalities on 6-Bromo-1-nitronaphthalene provide reactive handles for further chemical modifications, making it a potentially useful building block for the synthesis of more complex molecules with desired biological or material properties. The nitro group can be reduced to an amine, which is a common precursor in the synthesis of pharmaceuticals and dyes. The bromo group can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6-Bromo-1-nitronaphthalene | C10H6BrNO2 | CID 826290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scitepress.org [scitepress.org]
- 7. 1-Nitronaphthalene(86-57-7) 13C NMR [m.chemicalbook.com]
- 8. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PubMed [pubmed.ncbi.nlm.nih.gov]
